molecular formula C16H16Cl2N2O3 B5205829 3-[(4-Acetylpiperazin-1-yl)methyl]-6,8-dichlorochromen-4-one

3-[(4-Acetylpiperazin-1-yl)methyl]-6,8-dichlorochromen-4-one

Cat. No.: B5205829
M. Wt: 355.2 g/mol
InChI Key: AOOXCSFGLOCEER-UHFFFAOYSA-N
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Description

3-[(4-Acetylpiperazin-1-yl)methyl]-6,8-dichlorochromen-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chromenone core structure substituted with acetylpiperazine and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Acetylpiperazin-1-yl)methyl]-6,8-dichlorochromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common methods include the Pechmann condensation or the Knoevenagel condensation.

    Introduction of Dichloro Groups: Chlorination of the chromenone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of Acetylpiperazine: The final step involves the nucleophilic substitution reaction where the acetylpiperazine moiety is introduced. This can be done using acetylpiperazine and a suitable leaving group on the chromenone core, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Acetylpiperazin-1-yl)methyl]-6,8-dichlorochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

3-[(4-Acetylpiperazin-1-yl)methyl]-6,8-dichlorochromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Acetylpiperazin-1-yl)methyl]-6,8-dichlorochromen-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate
  • 4-(4-Methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-c]pyrazol-3-yl]benzamide

Uniqueness

3-[(4-Acetylpiperazin-1-yl)methyl]-6,8-dichlorochromen-4-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. Its dichloro groups and acetylpiperazine moiety contribute to its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[(4-acetylpiperazin-1-yl)methyl]-6,8-dichlorochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3/c1-10(21)20-4-2-19(3-5-20)8-11-9-23-16-13(15(11)22)6-12(17)7-14(16)18/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOXCSFGLOCEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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